2-Iodosobenzoic acid
Overview
Description
2-Iodosobenzoic acid is an organic compound with the chemical formula C7H5IO3. It is a hypervalent iodine compound, known for its role as an oxidizing agent in organic synthesis. This compound is particularly effective in oxidizing alcohols to carbonyl compounds and is used in various chemical transformations due to its unique properties.
Mechanism of Action
Target of Action
2-Iodosobenzoic acid (2-IBA) primarily targets enzymes, specifically those containing vicinal sulfhydryls . These sulfhydryls are present in cysteine residues within the enzymes . The compound’s role is to oxidize these sulfhydryls to disulfides, leading to the inactivation or conformational changes of the enzymes .
Mode of Action
The interaction of 2-IBA with its targets involves oxidation and cleavage processes . As an oxidant, 2-IBA oxidizes vicinal sulfhydryls to disulfides within enzymes . This oxidation leads to the inactivation or conformational changes of the enzymes . Additionally, 2-IBA is used to cleave tryptophanyl peptide bonds .
Biochemical Pathways
The primary biochemical pathway affected by 2-IBA is the oxidation of alcohols to aldehydes . This pathway is particularly significant in organic synthesis, where 2-IBA is used as an oxidizing agent . The compound is especially suited to oxidize alcohols to aldehydes .
Result of Action
The molecular and cellular effects of 2-IBA’s action primarily involve the inactivation or conformational changes of enzymes . By oxidizing vicinal sulfhydryls to disulfides within enzymes, 2-IBA can alter the enzymes’ structure and function . Additionally, the compound’s ability to cleave tryptophanyl peptide bonds can lead to the breakdown of certain proteins .
Action Environment
The action, efficacy, and stability of 2-IBA can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action. . This could potentially impact the compound’s distribution and efficacy. Furthermore, the compound is sensitive to heat and impact, which can affect its stability .
Biochemical Analysis
Biochemical Properties
2-Iodosobenzoic acid plays a significant role in biochemical reactions, primarily as an oxidizing agent. It interacts with various enzymes and proteins, leading to the oxidation of vicinal sulfhydryls to disulfides within enzymes, which can result in enzyme inactivation or conformational changes . Additionally, this compound is used to cleave tryptophanyl peptide bonds, further demonstrating its utility in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to oxidize sulfhydryl groups within enzymes can lead to changes in enzyme activity and cellular metabolism . Furthermore, its role in cleaving peptide bonds can impact protein synthesis and degradation, thereby affecting various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the transfer of oxygen atoms. This transfer enables the conversion of alcohols to aldehydes or ketones, with the compound acting as an oxidizing agent . The mechanism involves the interaction of this compound with alcohols, leading to the formation of carbonyl compounds and the byproduct iodosobenzoic acid . This process is crucial for various biochemical transformations and reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to decompose at elevated temperatures, leading to the formation of 2-iodoxybenzoic acid and 2-iodobenzoic acid . This decomposition can affect the stability and efficacy of this compound in long-term experiments. Therefore, it is essential to consider the stability and degradation of the compound when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively oxidize target molecules without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including enzyme inactivation and cellular damage . It is crucial to determine the appropriate dosage to achieve the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors that facilitate the oxidation of alcohols to aldehydes and ketones . This interaction can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s ability to oxidize specific functional groups makes it a valuable tool in studying metabolic pathways and biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodosobenzoic acid can be synthesized from 2-iodobenzoic acid through an oxidation reaction. One common method involves the use of potassium bromate and sulfuric acid as oxidants. Another widely used oxidant is Oxone (2KHSO5-KHSO4-K2SO4), which is employed in aqueous solution at 70°C. The reaction typically yields high purity this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of Oxone as an oxidant is preferred due to its efficiency and environmental friendliness. The reaction is carried out in large reactors with controlled temperature and stirring to ensure uniformity and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Iodosobenzoic acid primarily undergoes oxidation reactions. It is known to oxidize alcohols to aldehydes and ketones, and it can also oxidize sulfhydryls to disulfides within enzymes, leading to their inactivation or conformational changes .
Common Reagents and Conditions:
Oxidation of Alcohols: Typically performed at room temperature using this compound in dimethyl sulfoxide (DMSO) as the solvent.
Oxidation of Sulfhydryls: Conducted in aqueous solution, often at room temperature, to form disulfides.
Major Products:
From Alcohols: Aldehydes and ketones.
From Sulfhydryls: Disulfides.
Scientific Research Applications
2-Iodosobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly for the oxidation of alcohols and sulfhydryls.
Medicine: Investigated for its potential in drug development due to its ability to modify enzyme activity.
Industry: Utilized in the synthesis of various organic compounds and as a reagent in chemical manufacturing processes
Comparison with Similar Compounds
2-Iodoxybenzoic Acid: Known for its use in oxidizing alcohols to aldehydes and ketones.
Dess-Martin Periodinane: Another hypervalent iodine compound used for similar oxidation reactions but with different reactivity and solubility properties.
Properties
IUPAC Name |
2-iodosylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPHDUVGLXEIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)I=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075382 | |
Record name | 2-Iodosylbenzoic acid | |
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Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 2-Iodosobenzoic acid | |
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CAS No. |
304-91-6, 27323-35-9 | |
Record name | 2-Iodosylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304-91-6 | |
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Record name | 2-Iodosobenzoic acid | |
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Record name | Benzoic acid, iodoso- | |
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Record name | 2-Iodosobenzoic acid | |
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Record name | 2-Iodosylbenzoic acid | |
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Record name | 2-iodosylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.601 | |
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Record name | 2-IODOSOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 2-iodosobenzoic acid?
A1: The molecular formula of this compound is C7H5IO3, and its molecular weight is 264.02 g/mol. Structurally, it exists primarily in a cyclic, iodine(III) form known as 1-hydroxy-1,2-benziodoxol-3(1H)-one. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize iodometric titration, elemental analysis, 1H NMR, and 13C NMR spectroscopy to characterize and determine the purity of this compound. [, ]
Q3: How does the structure of this compound differ from its iodoxy counterpart, and how do their 13C NMR spectra reflect this?
A3: this compound predominantly exists in a cyclic form, while its sodium salt also exhibits a cyclic structure in solution. In contrast, 2-iodoxybenzoic acid (IBX) adopts a non-cyclic structure. This structural difference is evident in their 13C NMR spectra, where the iodoso and iodoxy groups deshield the ipso-carbon by approximately 25 and 55 ppm, respectively, compared to the corresponding iodo compounds. []
Q4: Are there any specific handling precautions for this compound?
A5: While generally considered safe to handle, it's essential to avoid contamination with impurities like 2-iodobenzoic acid and 2-iodoxybenzoic acid, which may impact its stability and reactivity. []
Q5: How does the stability of this compound compare to its iodoxy analog (IBX)?
A6: this compound is generally considered less hazardous than its iodoxy analog, IBX, which can be explosive at high temperatures. This difference in stability arises from their structural differences. []
Q6: What are the main catalytic applications of this compound?
A7: this compound serves as a potent catalyst for various reactions, including the hydrolysis of phosphorus esters [, , ], oxidation of sulfides to sulfoxides [], and oxidative cycloaddition of aldoximes with nitriles to form 1,2,4-oxadiazoles. []
Q7: How does this compound catalyze the hydrolysis of phosphorus esters?
A8: In alkaline conditions, this compound transforms into the strong nucleophile 1-oxido-1,2-benziodoxol-3(1 H )-one. This species facilitates the attack on the phosphorus atom of the ester, ultimately leading to hydrolysis. [, ]
Q8: Can this compound be used in catalytic amounts for oxidation reactions?
A9: Yes, research shows that this compound can act as a catalyst in the presence of a co-oxidant like Oxone (potassium peroxymonosulfate). This approach allows for in situ generation of the more powerful oxidant, IBX, enabling the oxidation of alcohols to aldehydes or ketones. [, ]
Q9: Are there examples of this compound being used to create other useful reagents?
A10: Yes, this compound can be activated with trifluoromethanesulfonic anhydride to generate an efficient electrophilic reagent for the preparation of alkenyl and aryliodonium salts. [] Additionally, it can form a stable adduct with trifluoromethanesulfonic acid, leading to the formation of benziodoxole triflate (IBA-OTf), a powerful reagent for sulfide oxidation. []
Q10: How does the introduction of alkyl substituents affect the catalytic activity of this compound?
A11: Studies on the hydrolysis of 4-nitrophenyl diphenyl phosphate in microemulsions revealed that the introduction of 4-methyl and 4-ethyl substituents significantly enhanced the catalytic activity of this compound compared to the non-alkylated parent compound. [, , ]
Q11: Are there other modifications to the this compound structure that have been explored?
A12: Yes, researchers have investigated incorporating this compound as a substituent in beta-cyclodextrin molecules. This modification aimed to create artificial enzymes capable of hydrolyzing organophosphorus compounds like paraoxon, showcasing the potential of using this compound in biomimetic catalysis. []
Q12: Has computational chemistry been applied to study this compound and its derivatives?
A13: Yes, computational methods like density functional theory (DFT) have been used to study the anodic oxidation mechanism of 2-iodobenzoic acid to this compound and IBX. These studies provided insights into the electrochemical behavior of these compounds. [, ]
Q13: Have there been studies to determine the proton affinities of this compound and its derivatives?
A14: Yes, researchers have used mass spectrometry and theoretical calculations to estimate the gas-phase anion proton affinities of IBX- and IBA-. This information is valuable for understanding the reactivity and potential applications of these compounds. []
Q14: What analytical techniques are employed to monitor this compound in reaction mixtures?
A15: Commonly employed techniques include spectroscopic methods like 1H NMR and 13C NMR, as well as chromatographic methods like HPLC, depending on the specific reaction and desired information. [, ]
Q15: What are the environmental concerns associated with this compound and its derivatives?
A15: While this compound and its derivatives offer several advantages as oxidizing agents, their potential environmental impact necessitates careful consideration. Research into their degradation pathways and ecotoxicological effects is crucial for responsible use and disposal.
Q16: Are there strategies for recycling or mitigating the environmental impact of this compound and its derivatives?
A17: Developing sustainable synthetic procedures and exploring the possibility of electrochemical synthesis using environmentally friendly solvents represent steps towards more sustainable applications of these compounds. [, ]
Q17: What are some other areas of research involving this compound?
A17: Ongoing research explores the use of this compound in developing new synthetic methodologies, expanding its applications in various organic reactions, and understanding its reactivity in different reaction media.
Q18: Are there any known biological activities of this compound?
A19: While primarily known for its synthetic utility, this compound has shown inhibitory effects on enzymes like catechol O-methyltransferase. [] This finding suggests potential avenues for exploring its biological activity and potential applications in medicinal chemistry.
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